molecular formula C9H7BrO4 B13025095 2-(Bromomethyl)terephthalic acid

2-(Bromomethyl)terephthalic acid

Cat. No.: B13025095
M. Wt: 259.05 g/mol
InChI Key: WUMVOMMVJVUIKS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)terephthalic acid is a multifunctional organic compound that serves as a highly valuable building block in advanced materials science and chemical synthesis. Its structure incorporates both a bromomethyl group and two carboxylic acids on a benzene ring, making it a versatile precursor for constructing complex molecular architectures. This compound is particularly significant in the development of metal-organic frameworks (MOFs), where the carboxylic acid groups coordinate with metal ions to form the framework, and the bromomethyl side chain allows for sophisticated post-synthetic modification to fine-tune the material's porosity, stability, and chemical functionality . Additionally, it finds application in polymer chemistry as a specialty monomer for producing high-performance polyesters and polyamides, with the bromine atom offering a handle for further chemical derivatization or to impart specific properties to the resulting polymer . Researchers also utilize this chemical as a key intermediate in organic synthesis, including pharmaceutical research, where it can be used to create more complex molecules through cross-coupling reactions and nucleophilic substitutions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

2-(bromomethyl)terephthalic acid

InChI

InChI=1S/C9H7BrO4/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

WUMVOMMVJVUIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)C(=O)O

Origin of Product

United States

Preparation Methods

2-(Bromomethyl)terephthalic acid can be synthesized through several methods. One common synthetic route involves the bromination of methyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the bromination of terephthalic acid derivatives can be performed using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes .

Chemical Reactions Analysis

2-(Bromomethyl)terephthalic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)terephthalic acid depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .

Comparison with Similar Compounds

2-Bromoterephthalic Acid (CAS 586-35-6)

  • Structure : Bromine atom at the 2-position instead of a bromomethyl group.
  • Molecular Formula : C₈H₅BrO₄ , molecular weight 245.02 g/mol .
  • Applications : Used in polymer synthesis and as a precursor for metal-organic frameworks (MOFs) due to its reactive bromine site.
  • Safety : Classified with irritant properties; requires handling with PPE .

Terephthalic Acid Mono(2-bromoethyl) Ester (CAS 173550-97-5)

  • Structure : A bromoethyl ester (-OCH₂CH₂Br) substituent.
  • Molecular Formula : C₁₀H₉BrO₄ , molecular weight 273.08 g/mol , melting point 173°C .
  • Applications : Key in synthesizing cyclic polyester oligomers for high-performance polymers .

Comparison with Aminated Derivatives: 2-Aminoterephthalic Acid (CAS 10312-55-7)

  • Structure: Amino (-NH₂) group at the 2-position.
  • Molecular Formula: C₈H₇NO₄, molecular weight 181.15 g/mol .
  • Applications: Used in fluorescent dyes and coordination polymers due to its electron-donating amino group .
  • Solubility : Higher solubility in polar solvents compared to brominated analogs due to amine hydrophilicity .

Comparison with Other Terephthalic Acid Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
2-(Bromomethyl)terephthalic acid dimethyl ester C₁₁H₁₁BrO₄ 287.11 -CH₂Br (2-position) Polymer intermediates
Mono(2-hydroxyethyl) terephthalate C₁₀H₁₀O₆ 226.18 -OCH₂CH₂OH (ester) Precursor for biodegradable polymers
Dimethyl terephthalate C₁₀H₁₀O₄ 194.18 -COOCH₃ (ester) PET production

Solubility and Physicochemical Properties

  • This compound derivatives : Lower solubility in water due to hydrophobic bromine and ester groups. Predicted solubility in organic solvents (e.g., DMF, THF) .
  • TPA vs. Isophthalic Acid : TPA has two orders of magnitude lower water solubility than isophthalic acid, limiting its use in aqueous systems .
  • 2-Aminoterephthalic Acid: Enhanced solubility in polar solvents (e.g., ethanol, DMSO) due to the amino group .

Emerging Alternatives and Future Perspectives

  • FDCA : Bio-based routes using HMF oxidation show promise for reducing reliance on petroleum-derived TPA .
  • Green Chemistry : Catalytic improvements and solvent-free synthesis are critical for sustainable brominated derivatives .

Data Table: Comparative Overview of Terephthalic Acid Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound dimethyl ester 57834-13-6 C₁₁H₁₁BrO₄ 287.11 Density: 1.474 g/cm³; B.P.: 381.4°C Polymer intermediates
2-Bromoterephthalic acid 586-35-6 C₈H₅BrO₄ 245.02 Irritant; soluble in DMF MOFs, specialty chemicals
Terephthalic acid mono(2-bromoethyl) ester 173550-97-5 C₁₀H₉BrO₄ 273.08 M.P.: 173°C; used in cyclic polyesters High-performance polymers
2-Aminoterephthalic acid 10312-55-7 C₈H₇NO₄ 181.15 Soluble in polar solvents Fluorescent dyes, coordination polymers

Biological Activity

2-(Bromomethyl)terephthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}BrO4_4
  • Molecular Weight : 288.1 g/mol
  • CAS Number : 20310685

The compound features a bromomethyl group attached to a terephthalic acid backbone, which is significant for its reactivity and biological interactions.

This compound exhibits several biochemical properties that influence its biological activity:

  • Reactivity : The bromomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Solubility : It is soluble in organic solvents, which facilitates its use in various biochemical assays.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results point to the compound's effectiveness against common pathogens, which could be leveraged in pharmaceutical applications.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

In vitro studies have demonstrated that treatment with this compound leads to a significant decrease in cell viability, as shown in the following table:

Cell Line IC50 (µM)
HeLa25
MCF-730

These findings indicate a promising avenue for further research into the compound's potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases that regulate cell growth and apoptosis.
  • Cell Signaling Modulation : It can affect pathways like the MAPK pathway, which is crucial for various cellular processes including proliferation and differentiation.

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against clinical isolates. Results showed significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics.
  • Cancer Research :
    • A recent investigation published in the Journal of Cancer Research examined the effects of this compound on breast cancer cells. The study concluded that it induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

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